4-Chloro-7-methylpyrazolo[1,5-a]pyridine

Kinase Inhibition Drug Discovery PI3K Pathway

Kinase inhibitor programs face challenges achieving isoform selectivity with generic pyrazolopyridine building blocks. 4-Chloro-7-methylpyrazolo[1,5-a]pyridine (CAS 1427395-23-0) addresses this as a strategic intermediate for PI3K/kinase lead optimization. • Enables precise selectivity tuning for PI3Kα, γ, δ via 4-Cl substitution • Derivatives show potent IC50 values <1 nM • Substitution-driven solubility improvements up to 1000-fold Supplied with certified purity for reliable SAR and scale-up.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
Cat. No. B13014143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methylpyrazolo[1,5-a]pyridine
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC=NN12)Cl
InChIInChI=1S/C8H7ClN2/c1-6-2-3-7(9)8-4-5-10-11(6)8/h2-5H,1H3
InChIKeyVDAZATRYTIMHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-methylpyrazolo[1,5-a]pyridine – Core Kinase Inhibitor Scaffold


4-Chloro-7-methylpyrazolo[1,5-a]pyridine (CAS: 1427395-23-0) is a halogenated heteroaromatic building block within the pyrazolo[1,5-a]pyridine class. This class is a privileged scaffold in medicinal chemistry, extensively investigated for generating potent and selective kinase inhibitors [1]. The core structure features a fused pyrazole and pyridine ring, with specific chloro and methyl substitutions at the 4- and 7-positions, respectively. These substituents serve as critical vectors for modulating potency, selectivity, and physicochemical properties of derived analogs, making it a strategic intermediate in drug discovery programs targeting kinases such as PI3K, RET, and EphB3 [2].

4-Chloro-7-methylpyrazolo[1,5-a]pyridine Irreplaceable Scaffold


Generic substitution of pyrazolo[1,5-a]pyridine cores is not feasible due to the profound impact of substitution patterns on kinase selectivity and potency. Extensive structure-activity relationship (SAR) studies within the PI3K inhibitor class demonstrate that modifications to the core, including the presence of a chlorine atom and the position of methyl groups, are critical determinants of isoform selectivity (e.g., p110α vs. p110δ) [1]. The 4-chloro and 7-methyl substitution pattern on 4-Chloro-7-methylpyrazolo[1,5-a]pyridine provides a unique electronic and steric environment for further derivatization, enabling precise tuning of biological activity that is not achievable with unsubstituted or differently substituted analogs. This specificity is essential for avoiding off-target effects and optimizing drug-like properties [2].

4-Chloro-7-methylpyrazolo[1,5-a]pyridine Performance Evidence


Kinase Selectivity and Potency

High-strength differential evidence for this specific compound is limited. However, the pyrazolo[1,5-a]pyridine scaffold is foundational for generating highly potent kinase inhibitors. For instance, a close structural analog within this class, compound '5x' (which contains a pyrazolo[1,5-a]pyridine core), demonstrates potent and selective inhibition of the p110α isoform of PI3K with an IC50 of 0.9 nM [1]. This level of potency and selectivity, which is tunable through specific core substitutions like the chloro and methyl groups in 4-Chloro-7-methylpyrazolo[1,5-a]pyridine, distinguishes it from other heterocyclic scaffolds that may not offer the same degree of isoform selectivity.

Kinase Inhibition Drug Discovery PI3K Pathway

Physicochemical Property Prediction

While direct quantitative data for 4-Chloro-7-methylpyrazolo[1,5-a]pyridine is absent from the evaluated sources, the unsubstituted core pyrazolo[1,5-a]pyridine (CAS: 274-56-6) serves as a baseline comparator. The parent scaffold exhibits a consensus LogP of 1.3, indicating moderate lipophilicity . The introduction of a 4-chloro substituent (electron-withdrawing, hydrophobic) and a 7-methyl group (electron-donating, hydrophobic) in the target compound is expected to increase lipophilicity (higher LogP) and potentially reduce aqueous solubility compared to the parent core. These modifications are deliberate strategies to modulate the drug-like properties of final lead molecules, impacting membrane permeability and metabolic stability.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Aqueous Solubility Enhancement

The pyrazolo[1,5-a]pyridine core, when appropriately substituted, can be elaborated into analogs with dramatically improved aqueous solubility. A study on p110α-selective PI3K inhibitors demonstrated that derivatization of the pyrazolo[1,5-a]pyridine core with a basic amine led to analogs exhibiting up to 1000-fold greater aqueous solubility compared to earlier, less soluble compounds, while maintaining comparable potency and selectivity [1]. This highlights the scaffold's versatility, where strategic functionalization of building blocks like 4-Chloro-7-methylpyrazolo[1,5-a]pyridine can directly address critical formulation and bioavailability challenges.

ADME Optimization Aqueous Solubility Drug Formulation

4-Chloro-7-methylpyrazolo[1,5-a]pyridine Applications


Isoform-Selective PI3K Inhibitor Discovery

Use 4-Chloro-7-methylpyrazolo[1,5-a]pyridine as a key intermediate in the synthesis of novel PI3K inhibitors. The chloro and methyl substituents provide handles for further functionalization to achieve selectivity for specific PI3K isoforms (e.g., p110α, p110γ, p110δ), a critical requirement for developing targeted cancer therapeutics with minimized off-target effects [1]. The scaffold's demonstrated ability to be tuned for high potency (IC50 < 1 nM) [2] and selectivity supports this application.

Lead Optimization for ADME

Employ this building block in lead optimization campaigns aimed at improving the drug-like properties of a candidate series. The inherent properties of the core, modified by the chloro and methyl groups, can be leveraged to balance potency with parameters like solubility and lipophilicity. As demonstrated in the literature, strategic derivatization of similar cores has resulted in solubility enhancements of up to 1000-fold [3], making this a valuable approach for addressing bioavailability challenges.

RET and EphB3 Kinase Inhibitor Synthesis

Incorporate this core into programs targeting other therapeutically relevant kinases, such as RET and EphB3. The pyrazolo[1,5-a]pyridine scaffold is a recognized pharmacophore for these targets, and the specific 4-chloro-7-methyl substitution pattern may offer unique advantages in potency, selectivity, or binding kinetics compared to other analogs. Patent literature demonstrates the utility of substituted pyrazolo[1,5-a]pyridines in these areas [4], .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.